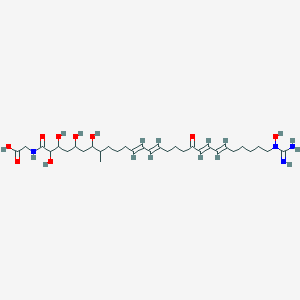![molecular formula C7H5NO4 B039727 3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione CAS No. 124815-04-9](/img/structure/B39727.png)
3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is a heterocyclic compound that features a fused pyrano and isoxazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione typically involves multi-component reactions. One common method involves the reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives . Another approach utilizes the intramolecular nitrile oxide cycloaddition (INOC) reaction, where nitrile oxides are generated in situ and undergo cycloaddition with alkenes or alkynes to form the isoxazole ring .
Industrial Production Methods
the principles of green chemistry, such as the use of metal-free catalysts and eco-friendly solvents, are often applied to optimize the synthesis for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated MnO2 in toluene.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while substitution reactions can yield various substituted isoxazole derivatives.
Applications De Recherche Scientifique
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes such as exo-β-D-glucosaminidase and P38 MAP kinase proteins . These interactions can lead to the inhibition of enzyme activity, which is a key factor in its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-4-substituted-pyrano[3,2-d]isoxazole-5-carbonitrile
- Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles
Uniqueness
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is unique due to its fused pyrano and isoxazole ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
124815-04-9 |
|---|---|
Formule moléculaire |
C7H5NO4 |
Poids moléculaire |
167.12 g/mol |
Nom IUPAC |
3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C7H5NO4/c1-3-6-4(12-8-3)2-5(9)11-7(6)10/h2H2,1H3 |
Clé InChI |
IDHKFYCHZBZJIB-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1C(=O)OC(=O)C2 |
SMILES canonique |
CC1=NOC2=C1C(=O)OC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


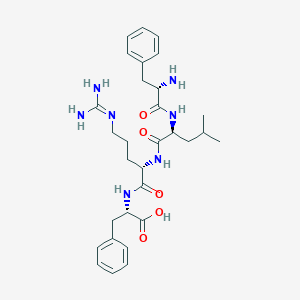
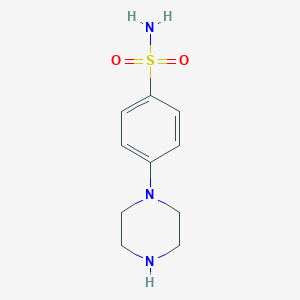
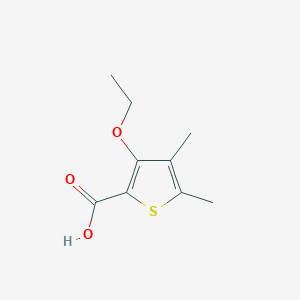
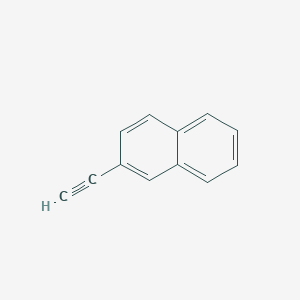
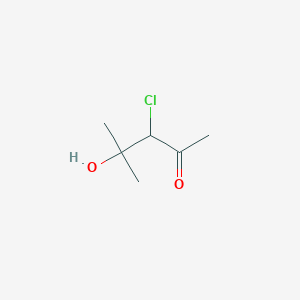

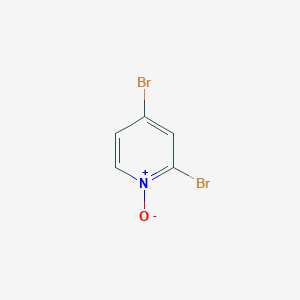
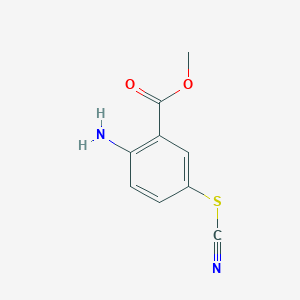
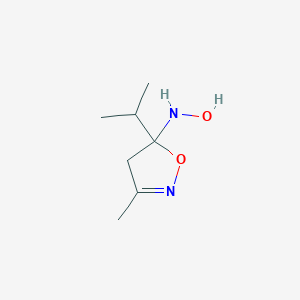
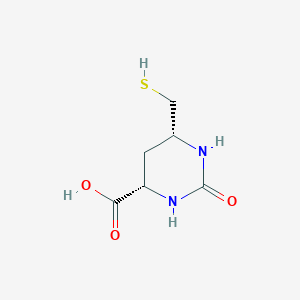
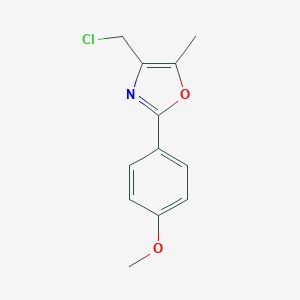
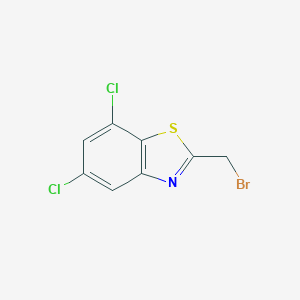
![N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide](/img/structure/B39673.png)
